Urea, N,N-dibutyl-N'-(3,5-dichlorophenyl)-
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Overview
Description
N,N-dibutyl-N’-(3,5-dichlorophenyl)urea is an organic compound with the molecular formula C15H22Cl2N2O. It is a derivative of urea, where the hydrogen atoms are replaced by butyl and dichlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-N’-(3,5-dichlorophenyl)urea typically involves the reaction of 3,5-dichloroaniline with dibutylcarbamic chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of N,N-dibutyl-N’-(3,5-dichlorophenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-N’-(3,5-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield urea derivatives, while substitution reactions can produce a variety of substituted phenylureas .
Scientific Research Applications
N,N-dibutyl-N’-(3,5-dichlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N-dibutyl-N’-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-dibutyl-N’-(3,4-dichlorophenyl)urea
- N,N-dibutyl-N’-(2,6-dichlorophenyl)urea
- N,N-dibutyl-N’-(2,4,5-trichlorophenyl)urea
Uniqueness
N,N-dibutyl-N’-(3,5-dichlorophenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
86781-32-0 |
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Molecular Formula |
C15H22Cl2N2O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1,1-dibutyl-3-(3,5-dichlorophenyl)urea |
InChI |
InChI=1S/C15H22Cl2N2O/c1-3-5-7-19(8-6-4-2)15(20)18-14-10-12(16)9-13(17)11-14/h9-11H,3-8H2,1-2H3,(H,18,20) |
InChI Key |
XYOUIZSNPKALSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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